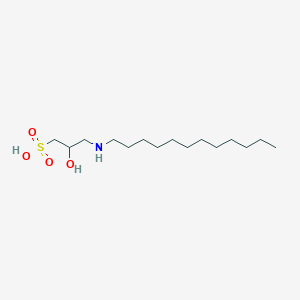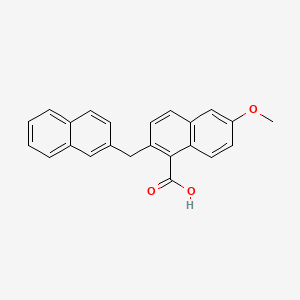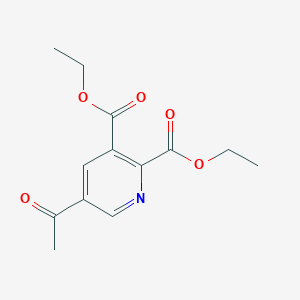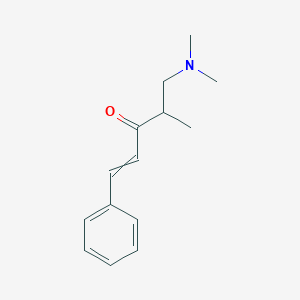
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- is a chemical compound known for its unique structure and properties This compound belongs to the class of enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Vorbereitungsmethoden
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an enone reacts with formaldehyde and a secondary amine. The reaction conditions typically include an acidic catalyst and a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism by which 1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- can be compared with other similar compounds, such as:
1-Penten-3-one: Lacks the dimethylamino and phenyl groups, resulting in different reactivity and applications.
5-(Dimethylamino)-1-phenyl-1-penten-3-one: Similar structure but may have different substituents at the 4-position, affecting its properties and uses.
4-Methyl-1-phenyl-1-penten-3-one:
The uniqueness of 1-Penten-3-one, 5-(dimethylamino)-4-methyl-1-phenyl-, (E)- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
119644-50-7 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
5-(dimethylamino)-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C14H19NO/c1-12(11-15(2)3)14(16)10-9-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |
InChI-Schlüssel |
QOIPHPHWMYGCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)C(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



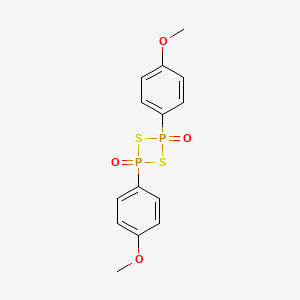
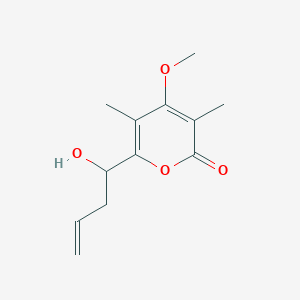


![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)




![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
